molecular formula C41H75N10O17P3S B6596256 (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt) CAS No. 799812-93-4

(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt)

Cat. No.: B6596256
CAS No.: 799812-93-4
M. Wt: 1105.1 g/mol
InChI Key: WINHAGOPPOAZSF-SCFPSPBGSA-N
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Description

(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt) is a derivative of coenzyme A, which is a crucial cofactor in various biochemical reactions. This compound is particularly significant in lipid metabolism and is involved in the synthesis and oxidation of fatty acids. It is a highly specialized molecule used in advanced biochemical and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt) typically involves the esterification of eicosatetraenoic acid with coenzyme A. The reaction is carried out under controlled conditions to ensure the correct configuration of the double bonds (5Z,8Z,11Z,14Z). The ammonium salt form is achieved by neutralizing the product with ammonium hydroxide .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. when produced, it involves large-scale esterification processes followed by purification steps such as chromatography to ensure high purity and correct isomeric forms .

Chemical Reactions Analysis

Types of Reactions

(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt) can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the fatty acid moiety to various oxidized products.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the coenzyme A moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt) has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex lipids and other biochemical compounds.

    Biology: Plays a role in studying lipid metabolism and enzyme functions.

    Medicine: Investigated for its potential in treating metabolic disorders and understanding disease mechanisms.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The compound exerts its effects primarily through its role in lipid metabolism. It acts as a substrate for enzymes involved in the synthesis and oxidation of fatty acids. The molecular targets include various acyl-CoA synthetases and dehydrogenases. The pathways involved are crucial for maintaining cellular energy balance and producing signaling molecules .

Comparison with Similar Compounds

Similar Compounds

  • (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A
  • (5Z,8Z,11Z,14Z-eicosapentaenoyl) Coenzyme A
  • (5Z,8Z,11Z,14Z-docosahexaenoyl) Coenzyme A

Uniqueness

(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt) is unique due to its specific configuration of double bonds, which is essential for its biological activity. This configuration allows it to participate in specific enzymatic reactions that other similar compounds may not efficiently undergo .

Biological Activity

(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt), commonly referred to as 20:4 CoA, is a derivative of eicosatetraenoic acid (ETA), a polyunsaturated fatty acid characterized by four double bonds at specific positions. This compound plays a crucial role in various biochemical processes and exhibits distinct biological activities due to its unique structure. This article explores the biological activity of this compound, including its metabolic functions, interaction with enzymes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A is C41H75N10O17P3SC_{41}H_{75}N_{10}O_{17}P_{3}S. It has a molecular weight of approximately 1104.425 g/mol. The compound is non-hygroscopic and light-sensitive, requiring storage at -20°C to maintain stability .

1. Metabolic Pathways

(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A is involved in critical metabolic pathways such as:

  • Fatty Acid Metabolism : It participates in the synthesis and degradation of fatty acids, enabling energy production and storage.
  • Acyl Group Transfer Reactions : As a cofactor for various enzymes, it facilitates the transfer of acyl groups in metabolic reactions essential for cellular function .

2. Anti-Inflammatory Activity

Research indicates that (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A exhibits anti-inflammatory properties. It mediates the synthesis of bioactive lipids that can modulate inflammatory responses in various tissues. This activity sets it apart from other fatty acyl-CoA derivatives like arachidonoyl CoA, which is more involved in pro-inflammatory signaling pathways .

Interaction Studies

Interaction studies have demonstrated that (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A binds with specific enzymes and receptors. For instance:

  • Binding Affinity : It shows significant binding affinity to enzymes involved in lipid metabolism and inflammatory response modulation.
  • Comparative Analysis : Compared to other fatty acyl-CoA compounds such as arachidonoyl CoA and docosahexaenoic acid-CoA, its unique double bond configuration contributes to its distinct biological effects .

Case Study 1: Anti-Inflammatory Effects

A study published in Lipids examined the effects of (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A on macrophage activation. The results showed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests a potential therapeutic role in managing chronic inflammatory conditions .

Case Study 2: Metabolic Regulation

Another research article highlighted the role of (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A in regulating lipid metabolism in hepatocytes. The compound was found to enhance fatty acid oxidation while inhibiting lipogenesis through modulation of key metabolic enzymes.

Comparative Table of Related Compounds

Compound NameStructure CharacteristicsUnique Features
Arachidonoyl Coenzyme AContains four double bonds similar to ETAPrecursor for prostaglandins
Docosahexaenoic Acid-CoASix double bonds; longer carbon chainImportant for brain health and retinal function
Linoleoyl Coenzyme ATwo double bonds; shorter than ETAInvolved in omega-6 fatty acid metabolism
(5Z,8Z,11Z,14Z-eicosatetraenoyl) CoA Four specific double bonds at positions 5, 8, 11, 14Mediates anti-inflammatory responses

Properties

IUPAC Name

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/b9-8-,12-11-,15-14-,18-17-;;;/t30-,34?,35+,36+,40-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHAGOPPOAZSF-SCFPSPBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H75N10O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677196
Record name PUBCHEM_46907897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1105.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799812-93-4
Record name PUBCHEM_46907897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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